molecular formula C9H8N2S B13002757 4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13002757
M. Wt: 176.24 g/mol
InChI Key: NGYARRHSKZOVRJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a unique combination of a cyclopropyl group, a thioxo group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of cyanothioacetamide with aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of bases such as potassium carbonate or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-cyclopropyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2S/c10-5-8-7(6-1-2-6)3-4-11-9(8)12/h3-4,6H,1-2H2,(H,11,12)

InChI Key

NGYARRHSKZOVRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=S)NC=C2)C#N

Origin of Product

United States

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